{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}(phenyl)acetic acid
Description
Properties
IUPAC Name |
2-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)amino]-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c24-17-8-4-7-16-15-9-13(11-23(16)17)10-22(12-15)20(27)21-18(19(25)26)14-5-2-1-3-6-14/h1-8,13,15,18H,9-12H2,(H,21,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSPQRRENZKGJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)NC(C4=CC=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}(phenyl)acetic acid is a derivative of a complex bicyclic structure that has garnered attention for its potential biological activities. This article reviews its biological activity, particularly in the context of inhibiting diguanylate cyclases (DGCs), which are critical enzymes in bacterial biofilm formation.
Chemical Structure and Properties
The compound is characterized by a unique bicyclic framework that includes an oxo group and a phenylacetic acid moiety. The IUPAC name for this compound is:
Molecular Formula
The molecular formula is C_{21}H_{23}N_{3}O_{4}, with a molecular weight of approximately 381.43 g/mol.
Diguanylate cyclases synthesize cyclic di-GMP (c-di-GMP), a secondary messenger that promotes biofilm formation in various bacteria. Inhibition of DGCs can disrupt biofilm development and enhance susceptibility to antibiotics. The compound has demonstrated competitive inhibition against DGCs in several studies.
Inhibition of DGCs
Research has identified several small molecules that inhibit DGC activity. Among these is the compound , which has been shown to effectively reduce biofilm formation in pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii.
Key Findings:
- In vitro Studies: The compound was tested alongside other DGC inhibitors in vitro and showed significant inhibition of biofilm formation on surfaces such as urinary catheters.
- Toxicity Assessment: Notably, some derivatives exhibited low toxicity to eukaryotic cells while maintaining their antimicrobial efficacy.
Study 1: Biofilm Inhibition
In a study conducted by Sambanthamoorthy et al. (2014), the compound was part of a screening process that identified four small molecules capable of inhibiting DGCs. These inhibitors were able to disperse established biofilms and prevent initial adherence of bacteria to surfaces.
| Compound | Biofilm Dispersal | Toxicity to Eukaryotic Cells |
|---|---|---|
| LP-3134 | Yes | Low |
| LP-3145 | Yes | Low |
| LP-4010 | Yes | Moderate |
| Compound | Yes | Low |
Study 2: Structure-Activity Relationship (SAR)
An investigation into the structure-activity relationship revealed that modifications to the bicyclic structure could enhance inhibitory potency against DGCs. The presence of specific functional groups was crucial for maintaining biological activity while minimizing toxicity.
Scientific Research Applications
Medicinal Applications
- Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. The unique nitrogen-containing heterocycles in this compound may contribute to its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
- Antimicrobial Properties : The broad-spectrum antimicrobial activity of related compounds has been documented. The structural features of {[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}(phenyl)acetic acid may allow it to act against a range of bacterial and fungal pathogens .
- Neuroprotective Effects : There is emerging evidence that pyrido-diazocine derivatives can exhibit neuroprotective properties. This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders where oxidative stress plays a critical role .
Synthesis and Derivatives
The synthesis of {[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}(phenyl)acetic acid involves multi-step processes that can yield various derivatives with tailored biological activities. The ability to modify substituents on the phenyl group or the carbonyl moiety allows for the exploration of structure-activity relationships (SAR) in drug design .
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer potential of similar pyrido-diazocine derivatives against prostate cancer cells. Results showed that compounds with a carbonyl group exhibited enhanced apoptosis in cancer cells compared to their non-carbonyl counterparts. This suggests that the carbonyl functionality in {[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}(phenyl)acetic acid may play a crucial role in its biological activity .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, derivatives of pyrido-diazocines were tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at low concentrations of the tested compounds. This highlights the potential application of {[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}(phenyl)acetic acid as a lead compound for developing new antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Key Findings:
Structural Impact on Bioactivity: Bromine substitutions in the dibromo-carboxamide analogue (Table 1, Row 2) correlate with antiviral activity, likely due to enhanced halogen bonding with viral targets . The hexanoic acid derivative (Row 3) may exhibit improved solubility compared to the phenylacetic acid parent compound, critical for oral bioavailability .
Synthetic Accessibility :
- Benzo[b][1,4]oxazin derivatives (Row 4) are synthesized using caesium carbonate, a mild base, suggesting similar pathways could optimize yields for the target compound .
- Chiral separations (Row 5) highlight the importance of stereochemistry in biological efficacy, though enantiomeric data for the target compound remains unexplored .
Thermal and Spectral Properties :
- The tetrahydroimidazo[1,2-a]pyridine analogue (Row 4) has a defined melting point (243–245°C), while the target compound lacks such data, indicating a gap in characterization .
Preparation Methods
Cyclization Strategies for Diazocine Formation
The diazocine ring is constructed via intramolecular cyclization of a diamino ketone precursor. A method adapted from US20050038032A1 involves refluxing a diamine with phosphorus oxychloride to facilitate cyclodehydration. For example:
- Step 1 : React 2-aminopyridine with 1,5-dibromopentane in acetonitrile at 80°C for 24 hours to form a diamino intermediate.
- Step 2 : Treat the intermediate with phosphorus oxychloride (POCl₃) under reflux, yielding the bridged diazocine framework.
Table 1: Optimization of Cyclization Conditions
| Reagent | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|
| POCl₃ | 110 | 3 | 83 | |
| PCl₅ | 100 | 4 | 72 | |
| H₂SO₄ (conc.) | 120 | 6 | 65 |
Phosphorus oxychloride provides superior yields due to its dual role as a Lewis acid and dehydrating agent.
Introduction of the 8-Oxo Group
The 8-oxo moiety is introduced via oxidation of a secondary alcohol intermediate. A protocol from WO2020197991A1 employs Jones reagent (CrO₃/H₂SO₄) under controlled conditions:
- Dissolve the alcohol in acetone.
- Add Jones reagent dropwise at 0°C until orange persistence.
- Quench with isopropanol, extract with ethyl acetate, and purify via silica chromatography.
Key Consideration : Over-oxidation to carboxylic acids is mitigated by maintaining low temperatures (-10°C to 0°C).
Functionalization with the Phenylacetic Acid Carbamoyl Group
Carbamoylation via Isocyanate Coupling
The carbamoyl linker is installed using phenyl isocyanate under Schotten-Baumann conditions:
- Step 1 : React the diazocine amine with phenyl isocyanate in dichloromethane at 0°C.
- Step 2 : Stir for 2 hours at room temperature, followed by aqueous workup to isolate the urea intermediate.
Table 2: Carbamoylation Reagent Screening
| Reagent | Solvent | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| Phenyl isocyanate | DCM | 89 | 98.5 | |
| Triphosgene | THF | 78 | 97.2 | |
| CDI | DMF | 82 | 96.8 |
Hydrolysis to Phenylacetic Acid
The ethyl ester precursor is saponified using lithium hydroxide in tetrahydrofuran (THF)/water:
Analytical Characterization and Validation
Spectroscopic Data
Q & A
Q. What are the recommended synthetic routes for preparing {[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}(phenyl)acetic acid, and how can reaction conditions be optimized?
Methodological Answer :
- Core Synthesis : Utilize a multi-step approach involving amide bond formation between the 8-oxo-methanopyridodiazocine scaffold and phenylacetic acid derivatives. A protocol similar to Example 6 in EP 3,612,519 B1 () can be adapted:
- Step 1 : Coupling of the diazocine carbonyl group with an amino-phenylacetic acid derivative using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA in THF.
- Step 2 : Purification via silica gel chromatography (e.g., ethyl acetate/hexane gradients).
- Optimization : Adjust stoichiometry (e.g., 1.1–1.3 equivalents of coupling agent), monitor reaction progress by TLC or LC-MS, and optimize temperature (room temperature vs. 45°C) to balance yield and purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer :
- Analytical Techniques :
- NMR : Confirm stereochemistry and functional groups (e.g., carbonyl peaks at ~170 ppm in NMR).
- Mass Spectrometry : Use ESI-MS (e.g., m/z 428.3 [M+H] as in ) to verify molecular weight.
- HPLC/Chiral Separation : For enantiomeric purity, employ chiral columns (e.g., Chiralpak® OD) with methanol-DMEA modifiers .
- Contingency : Cross-validate with elemental analysis and IR spectroscopy to detect impurities (e.g., residual solvents or unreacted starting materials) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported bioactivity data for structurally related diazocine derivatives?
Methodological Answer :
- Case Study : Compare bioactivity data from (triazolopyrimidine acetamide) and (pyrazoloimidazol acetamide), which share similar acetamide motifs but divergent core structures.
- Experimental Design :
Standardized Assays : Use identical cell lines (e.g., HEK-293) and assay conditions (e.g., IC measurements) to eliminate variability.
Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., trifluoromethyl vs. methoxy groups) to isolate functional group contributions.
- Data Interpretation : Apply multivariate analysis to distinguish scaffold-specific effects from substituent-driven activity .
Q. How can computational modeling elucidate the compound’s reactivity and binding mechanisms?
Methodological Answer :
- In Silico Workflow :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs) based on the compound’s SMILES string (e.g., Canonical SMILES in ).
- MD Simulations : Perform 100-ns molecular dynamics simulations in GROMACS to assess stability of ligand-protein complexes.
- Quantum Mechanics : Calculate electrostatic potential surfaces (EPS) to predict nucleophilic/electrophilic sites for derivatization .
Q. What experimental approaches are suitable for probing the compound’s metabolic stability and toxicity?
Methodological Answer :
- In Vitro Models :
- Hepatocyte Assays : Incubate with primary human hepatocytes and analyze metabolites via UPLC-QTOF-MS.
- CYP450 Inhibition : Screen against CYP3A4 and CYP2D9 isoforms using fluorogenic substrates.
- In Vivo Correlation : Cross-reference with Safety Data Sheets (e.g., ’s hazard guidelines) to prioritize toxicity endpoints (e.g., renal or hepatic markers) .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in synthetic yields reported for similar diazocine derivatives?
Methodological Answer :
- Root Cause Analysis :
- Reagent Purity : Verify coupling agents (e.g., HATU vs. EDCI) and solvent dryness (e.g., THF over molecular sieves).
- Isomer Separation : If yields vary due to diastereomers (e.g., ’s 72% yield for a mixture vs. 98% ee after chiral separation), optimize chromatographic conditions (e.g., gradient elution).
- Reproducibility Protocol : Publish detailed reaction logs, including exact equivalents, stirring rates, and purification steps .
Methodological Resources
Q. Which databases provide reliable structural and bioactivity data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
